4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid is an organic compound with the molecular formula C12H10N2O6S. It is a derivative of benzenesulfonic acid and contains an azo group (-N=N-) linking a trihydroxyphenyl group to a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid typically involves the diazotization of 2,3,4-trihydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments to facilitate the diazotization process and subsequent coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like sulfuric acid and nitric acid are used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trihydroxyazobenzene-4’-sulfonic acid
- 2,3,4-Trihydroxy-4’-sulfoazobenzene
- Benzenesulfonic acid, 4-[2-(2,3,4-trihydroxyphenyl)diazenyl]-
Uniqueness
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. The presence of both the azo and sulfonic acid groups allows for diverse applications in various fields, making it a versatile compound .
Properties
CAS No. |
64789-21-5 |
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Molecular Formula |
C12H10N2O6S |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
4-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O6S/c15-10-6-5-9(11(16)12(10)17)14-13-7-1-3-8(4-2-7)21(18,19)20/h1-6,15-17H,(H,18,19,20) |
InChI Key |
QFFXDEONIZXXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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